molecular formula C13H17ClN2S B5187912 1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride CAS No. 126484-23-9

1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride

Cat. No.: B5187912
CAS No.: 126484-23-9
M. Wt: 268.81 g/mol
InChI Key: IXSGMVYNIDMETE-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl group, an ethylthio group, and a phenyl group attached to the imidazole ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with ethylthiol and phenyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The ethylthio and phenyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole, 1-ethyl-
  • 1H-Imidazole, 1-ethyl-2-phenyl-
  • 1H-Imidazole, 1-ethyl-1-(methylthio)-2-phenyl-

Uniqueness

1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride is unique due to the presence of the ethylthio group, which can significantly influence its chemical reactivity and biological activity compared to other imidazole derivatives. The combination of the ethyl, ethylthio, and phenyl groups provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

1-ethyl-5-ethylsulfanyl-2-phenylimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S.ClH/c1-3-15-12(16-4-2)10-14-13(15)11-8-6-5-7-9-11;/h5-10H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSGMVYNIDMETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1C2=CC=CC=C2)SCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155196
Record name 1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126484-23-9
Record name 1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126484239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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